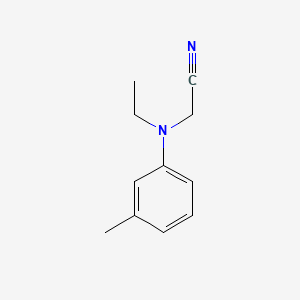

2-(Ethyl(3-methylphenyl)amino)acetonitrile

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(N-ethyl-3-methylanilino)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-3-13(8-7-12)11-6-4-5-10(2)9-11/h4-6,9H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLAYCZJJQWGFAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC#N)C1=CC=CC(=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5028114 | |

| Record name | 2-(Ethyl(3-methylphenyl)amino)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5028114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63133-74-4 | |

| Record name | 2-[Ethyl(3-methylphenyl)amino]acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63133-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Ethyl(3-methylphenyl)amino)acetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063133744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetonitrile, 2-[ethyl(3-methylphenyl)amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(Ethyl(3-methylphenyl)amino)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5028114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [ethyl(3-methylphenyl)amino]acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.065 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(ETHYL(3-METHYLPHENYL)AMINO)ACETONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3TVU9I8QR1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Significance of Alpha Aminonitriles in Organic Synthesis and Medicinal Chemistry

Alpha-aminonitriles are a class of organic compounds characterized by an amino group and a nitrile group attached to the same carbon atom. This bifunctional nature makes them exceptionally versatile and valuable intermediates in synthetic chemistry. rsc.orgcapes.gov.br

Historically, their importance was cemented by the Strecker reaction, first reported in 1850, which provides a direct route to α-aminonitriles from aldehydes (or ketones), ammonia (B1221849), and cyanide. rsc.orgmdpi.com This multicomponent reaction is still one of the most effective methods for preparing these compounds. mdpi.com The primary utility of α-aminonitriles lies in their role as direct precursors to amino acids, which are the fundamental building blocks of proteins. organic-chemistry.orggoogle.com The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid, thus converting the α-aminonitrile into an amino acid. organic-chemistry.org

Beyond amino acid synthesis, the dual reactivity of α-aminonitriles has been harnessed in numerous ways: rsc.org

Iminium Ion Equivalents: The cyanide group can act as a leaving group, particularly when assisted by Lewis acids or silver salts, to generate a reactive iminium ion. This intermediate can then be trapped by a variety of nucleophiles, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. rsc.org

Nucleophilic Acyl Anion Equivalents: The carbon atom bearing the nitrile and amino groups can be deprotonated to form a carbanion. This nucleophilic species can then react with electrophiles. This "umpolung" (polarity inversion) strategy allows the α-aminonitrile to function as a masked acyl anion, a powerful tool for constructing complex molecules. rsc.org

In medicinal chemistry, α-aminonitriles are recognized as privileged structures. They are not only intermediates for biologically active peptides but can also exhibit intrinsic pharmacological activity themselves. nih.gov Their ability to participate in various chemical transformations makes them key building blocks in the synthesis of diverse heterocyclic compounds and natural products. rsc.orgcapes.gov.br

| Synthetic Utility of α-Aminonitriles | Description |

| Amino Acid Synthesis | Hydrolysis of the nitrile function provides a direct pathway to α-amino acids. organic-chemistry.org |

| Iminium Ion Precursors | Loss of cyanide generates an electrophilic iminium ion for reaction with nucleophiles. rsc.org |

| Masked Acyl Anions | Deprotonation creates a nucleophilic center, enabling reactions with electrophiles. rsc.org |

| Heterocycle Synthesis | Serve as versatile starting materials for various nitrogen-containing ring systems. capes.gov.br |

Research Trajectories of Acetonitrile Derived Compounds and Analogues

Acetonitrile (B52724) (CH₃CN) is the simplest organic nitrile and a cornerstone of modern chemical science. theinsightpartners.com While it is widely recognized as a polar aprotic solvent with excellent properties for organic synthesis and analytical techniques like high-performance liquid chromatography (HPLC), its role as a reactive building block is an area of expanding research. theinsightpartners.commdpi.comgrandviewresearch.com The global demand for acetonitrile is significant, driven largely by its extensive use in the pharmaceutical industry for drug synthesis, purification, and analysis. grandviewresearch.comresearchgate.net

Recent research trends focus on leveraging the reactivity of the acetonitrile molecule itself. It can serve as a source of various functional groups in chemical synthesis:

Cyanomethylation: The cyanomethyl group (-CH₂CN) can be added to molecules, a valuable transformation since the nitrile can be subsequently converted into other functional groups like carboxylic acids or amines. mdpi.com

Cyanide Source: Acetonitrile has been explored as a less hazardous source of cyanide for certain cyanation reactions. mdpi.com

Nitrogen Source: The nitrogen atom of acetonitrile can be incorporated into newly formed heterocyclic rings, such as oxazoles. mdpi.com

The market for acetonitrile reflects its industrial importance, with projections indicating steady growth. grandviewresearch.comgiiresearch.com This demand fuels research into more efficient and sustainable production methods, as well as novel applications that utilize acetonitrile not just as a passive solvent but as an active participant in chemical reactions. mdpi.comresearchgate.net

Structural Context of the Ethyl 3 Methylphenyl Amino Moiety in Functional Molecules

Strategies for the Formation of the Alpha-Aminonitrile Scaffold

The construction of the α-aminonitrile core is a well-established area of synthetic chemistry. These methods typically involve the combination of an amine, a carbonyl compound (or its equivalent), and a cyanide source.

Cyanomethylation Approaches Utilizing Acetonitrile (B52724) as a Cyanide Source

Cyanomethylation involves the introduction of a cyanomethyl group (-CH₂CN) onto a target molecule. While direct cyanomethylation of a secondary amine like N-ethyl-3-methylaniline using acetonitrile is not the most common route, electrochemical methods have shown promise for the N-cyanomethylation of certain amines. For instance, the anodic oxidation of 2,2,6,6-tetramethylpiperidine (B32323) in acetonitrile has been shown to yield the corresponding N-cyanomethylated product. rsc.org This type of reaction suggests a potential, though less conventional, pathway where an activated form of the amine reacts with acetonitrile, which serves as both the solvent and the source of the cyanomethyl group.

Another approach involves the oxidative cyanomethylation of amines using a different methylene (B1212753) source, such as nitromethane (B149229), in the presence of a cyanide source like trimethylsilyl (B98337) cyanide (TMSCN). This method has been shown to work for a variety of aromatic and aliphatic amines, providing the corresponding α-amino nitriles without the need for an external oxidant. organic-chemistry.org

Aminolysis Reactions for Nitrile Formation

A straightforward and common method for forming C-N bonds is through the nucleophilic substitution reaction between an amine and an alkyl halide, a process known as aminolysis. ncert.nic.in In the context of synthesizing this compound, this would involve the reaction of N-ethyl-3-methylaniline with a haloacetonitrile, such as chloroacetonitrile (B46850) or bromoacetonitrile.

The reaction proceeds via the nucleophilic attack of the secondary amine's nitrogen atom on the electrophilic carbon of the haloacetonitrile, displacing the halide ion. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed, driving the reaction to completion. The choice of solvent and base is crucial to optimize the yield and minimize side reactions.

Strecker-Type Reaction Modifications for Substituted Aminoacetonitriles

The Strecker synthesis, first reported in 1850, is a classic multi-component reaction that produces α-aminonitriles from an aldehyde, ammonia (B1221849), and a cyanide source. nih.govmdpi.com The reaction can be adapted for the synthesis of N-substituted aminoacetonitriles by replacing ammonia with a primary or secondary amine. chemicalbook.com

For the synthesis of this compound, a modified Strecker reaction would involve three components: N-ethyl-3-methylaniline, an appropriate carbonyl compound (typically formaldehyde (B43269) or a synthetic equivalent), and a cyanide source. The reaction proceeds through the initial formation of an iminium ion from the reaction of the secondary amine and the aldehyde. Subsequent nucleophilic attack by the cyanide ion on the iminium ion yields the final α-aminonitrile product. chemicalbook.com

Various cyanide sources can be employed, including hydrogen cyanide (HCN), potassium cyanide (KCN), or trimethylsilyl cyanide (TMSCN). mdpi.com The use of TMSCN, often in the presence of a catalyst, is a common modern variant that offers milder reaction conditions. google.com Research has also explored the use of less toxic cyanide sources, such as ferricyanides, in one-pot Strecker reactions.

Synthesis Incorporating the N-Ethyl-3-methylphenylaniline Moiety

A crucial aspect of synthesizing the target compound is the efficient preparation and derivatization of its core amine structure, N-ethyl-3-methylphenylaniline.

Precursor Amine Synthesis and Derivatization

The precursor amine, N-ethyl-3-methylaniline, is typically synthesized by the N-alkylation of m-toluidine. Several methods exist for this transformation. A well-documented laboratory-scale procedure involves the reaction of m-toluidine with ethyl bromide. orgsyn.org The resulting hydrobromide salt is then neutralized to yield the crude secondary amine, which can be purified through a process involving nitrosation followed by reduction. orgsyn.org

Industrial-scale synthesis often favors the reaction of m-toluidine with an alcohol, such as ethanol (B145695), at elevated temperatures and pressures in the presence of a catalyst. google.comnih.gov For example, reacting m-toluidine with ethanol using phosphorus oxychloride as a catalyst can produce a mixture of N-ethyl-m-toluidine and the dialkylated N,N-diethyl-m-toluidine, which can then be separated. google.com Another approach involves the use of zeolite catalysts to selectively promote N-alkylation over C-alkylation. google.com

Below is a table summarizing a common laboratory method for the synthesis of N-ethyl-3-methylaniline.

| Reactants | Reagents/Conditions | Product | Yield | Reference |

| m-Toluidine, Ethyl bromide | 1. Room temperature; 2. NaOH (10%); 3. Ether extraction | Crude N-ethyl-m-toluidine | 90-92 g (from 0.6 mole) | orgsyn.org |

| Crude Amine | 1. HCl, NaNO₂; 2. SnCl₂·2H₂O, HCl; 3. NaOH; 4. Steam distillation | Pure N-ethyl-m-toluidine | 65-71 g (72-79%) | orgsyn.org |

Coupling Reactions for Aromatic Amine-Nitrile Linkage

Beyond the classical methods described above, modern cross-coupling reactions can also be envisioned for linking the aromatic amine to the acetonitrile moiety. While specific examples for this compound are not prominent in the literature, general principles of C-N bond formation can be applied.

Catalytic methods for the α-cyanation of tertiary amines have been developed. For instance, a ruthenium-catalyzed oxidative cyanation of tertiary amines with sodium cyanide under molecular oxygen provides a direct route to α-aminonitriles. organic-chemistry.org Such a strategy could potentially be adapted for the direct cyanomethylation of a precursor containing the N-ethyl-3-methylaniline structure.

Electrochemical Synthesis Routes for Nitrile-Containing Compounds

Electrochemical synthesis has emerged as a powerful and sustainable alternative to traditional chemical methods for constructing organic molecules, including nitrile-containing compounds. acs.orgnih.govresearchgate.net This approach utilizes electric current to drive chemical transformations, often avoiding harsh reagents and reducing waste. researchgate.netacs.org For the synthesis of α-aminonitriles, electrochemical methods typically involve the oxidative cyanation of amines.

One prominent strategy is the direct electrochemical oxidation of primary and secondary amines to produce nitriles and imines, respectively. acs.org For instance, the oxidation of primary amines to nitriles has been explored using nickel-based electrodes, such as porous Ti/Ni alloys or NiOOH films. acs.orgnanoge.org These reactions are believed to proceed through an indirect mechanism involving hydrogen atom transfer steps to catalytic Ni(III) sites on the electrode surface. acs.org While this is highly effective for primary amines, the synthesis of α-aminonitriles from secondary amines like N-ethyl-3-methylaniline requires a different approach, namely the cyanation of the amine at the α-carbon.

A more direct route to α-aminonitriles involves the electrochemical C-H cyanation of tertiary amines. Catalyst-free, paired electrochemical reactions have been shown to effectively cyanate (B1221674) N,N-dialkyl anilines using 4-cyanopyridine (B195900) as the cyanating agent. organic-chemistry.org This method is particularly relevant as it demonstrates the feasibility of functionalizing the α-position of the N-alkyl group in aniline derivatives. The process can be applied to a variety of substrates, including N,N-dialkyl anilines, indole (B1671886) derivatives, and even amino acids through decarboxylative cyanation. organic-chemistry.org

Furthermore, recent advancements have focused on generating the cyanide source in situ under electrochemical conditions to enhance safety. researchgate.net For example, ammonium (B1175870) thiocyanate (B1210189) (NH₄SCN) can be electrochemically oxidized to generate cyanide ions, which then participate in the synthesis of cyanated heterocycles from α-amino esters. researchgate.net Another approach uses 5-aminotetrazole (B145819) as a safer precursor for both electrophilic and nucleophilic cyanide sources. researchgate.net These electrosynthesis methods represent a green and efficient frontier in the preparation of complex nitrile compounds. nih.govacs.org

Catalytic Systems in the Preparation of Aminonitriles

The preparation of α-aminonitriles, the structural class to which this compound belongs, is most commonly achieved through the Strecker reaction. wikipedia.org This classic multicomponent reaction involves an aldehyde (or ketone), an amine, and a cyanide source. wikipedia.orgmdpi.com Over the decades, numerous catalytic systems have been developed to improve the efficiency, selectivity, and scope of this transformation and related C-H cyanation reactions. bohrium.comresearchgate.net These systems can be broadly categorized into metal-based catalysis and organocatalysis.

Metal-Catalyzed Cyanomethylation Reactions

Metal catalysts are widely employed in the synthesis of α-aminonitriles due to their high efficiency and ability to activate substrates under mild conditions. researchgate.net These reactions can proceed via several pathways, including the catalytic Strecker reaction or the direct cyanomethylation of amines.

Copper (Cu) catalysts are particularly versatile. For example, Cu(OAc)₂ has been used to catalyze the cyanomethylation of imines using acetonitrile as both the solvent and the cyanomethyl source. encyclopedia.pubnih.gov This provides a direct route to β,γ-unsaturated nitriles and related structures. Iron (Fe) catalysts, such as FeCl₂, have been used for the cyanomethylation of amino-substituted arenes, again using acetonitrile as the C1 source and an oxidant like di-tert-butyl peroxide (DTBP). encyclopedia.pub

More recently, silver (Ag) catalysis has enabled the oxidative cyanomethylation of secondary amines using nitromethane as a methylene source and trimethylsilyl cyanide (TMSCN) as the cyanide donor. organic-chemistry.org This method is notable for not requiring an external oxidant, as nitromethane serves as an internal oxidant in an aza-Nef-type process. organic-chemistry.org This approach is highly suitable for synthesizing N-tertiary α-amino nitriles from secondary amines, a transformation not achievable through the classic Strecker reaction. organic-chemistry.org

Other metals have also proven effective. Indium powder in water serves as an efficient catalyst for the three-component Strecker reaction, promoting the synthesis of a wide array of α-aminonitriles in excellent yields. nih.gov Bismuth(III) nitrate (B79036) has also been reported as an inexpensive, non-toxic, and reusable catalyst for the same purpose. researchgate.net Advanced catalytic systems using metal-organic frameworks (MOFs), such as Cr-MIL-101-SO₃H, combine Lewis and Brønsted acidity to effectively catalyze the synthesis of α-aminonitriles from ketones, amines, and TMSCN. acs.org

| Catalyst System | Substrates | Cyanide Source | Key Features | Yields | Ref. |

| Cu(OAc)₂ | Imines, Alkenes | Acetonitrile | Uses acetonitrile as solvent and C1 source | 69-98% | nih.gov |

| FeCl₂ / DTBP | Amino-arenes | Acetonitrile | Cyanomethylation of aniline derivatives | Moderate | encyclopedia.pub |

| AgCN / LiBF₄ | Secondary Amines | TMSCN / Nitromethane | Oxidant-free cyanomethylation | High | organic-chemistry.org |

| Indium | Aldehydes, Amines | TMSCN | Green synthesis in water | 79-98% | nih.gov |

| Bi(NO₃)₃ | Aldehydes, Amines | TMSCN | Reusable, non-toxic catalyst | Excellent | researchgate.net |

| Cr-MIL-101-SO₃H | Ketones, Amines | TMSCN | Heterogeneous MOF catalyst | High | acs.org |

Organic Catalysis in Acetonitrile-Based Syntheses

Organocatalysis offers a compelling alternative to metal-based systems, often providing advantages such as lower toxicity, reduced cost, and insensitivity to air and moisture. mdpi.com The synthesis of α-aminonitriles has benefited significantly from the development of various organocatalysts that operate through mechanisms like Strecker-type reactions and cross-dehydrogenative coupling (CDC). mdpi.combohrium.com

Brønsted acids, such as simple carboxylic acids, have been shown to catalyze the one-pot, three-component Strecker reaction of ketones, yielding α-aminonitriles in high yields (79-99%). mdpi.com More complex organocatalysts are often employed to achieve high enantioselectivity in asymmetric syntheses. For example, chiral amide- and squaramide-based catalysts activate imines through hydrogen bonding, facilitating the stereocontrolled addition of a cyanide source. mdpi.com One recyclable chiral amide-based catalyst was reported to produce α-aminonitriles with excellent yields and up to 99% enantiomeric excess (ee). mdpi.com

Thiourea derivatives are another important class of hydrogen-bond-donating organocatalysts effective for CDC reactions. bohrium.com These catalysts can promote the oxidative cyanation of secondary and tertiary amines to afford α-aminonitriles. Recently, simple and readily available ammonium salts have been developed as catalysts for aminonitrile synthesis from aminoacetonitrile (B1212223), avoiding the need for stoichiometric toxic cyanation reagents altogether. researchgate.net This method represents a greener alternative to the traditional Strecker approach. researchgate.net The development of organocatalytic systems with extremely low catalyst loadings (down to parts-per-million levels) highlights the remarkable efficiency achievable with these methods. rsc.org

Comparative Analysis of Synthetic Efficiency and Selectivity

The choice of a synthetic method for producing this compound and related compounds depends on factors like cost, desired purity (racemic vs. enantiopure), environmental impact, and scalability. A comparative analysis of the aforementioned methodologies reveals distinct advantages and limitations for each.

Electrochemical methods stand out for their sustainability. acs.orgacs.org They replace chemical oxidants with electricity and can often be performed at ambient temperature and pressure. acs.org Methods like the paired electrochemical cyanation of N,N-dialkyl anilines are highly efficient and selective for the desired α-aminonitrile products. organic-chemistry.org However, they may require specialized equipment and optimization of parameters such as electrode material, solvent/electrolyte system, and cell potential. acs.orgnanoge.org

Metal-catalyzed reactions are highly efficient and offer broad substrate scope. Catalysts based on copper, iron, and silver provide direct routes for C-H cyanomethylation, which is a highly atom-economical approach. encyclopedia.pubnih.govorganic-chemistry.org The Ag-catalyzed method using nitromethane is particularly innovative as it avoids external oxidants. organic-chemistry.org While effective, a major drawback of metal catalysis can be the cost and toxicity of the metals, as well as the potential for metal contamination in the final product, which is a significant concern in pharmaceutical applications. mdpi.com

Organocatalysis provides a powerful solution to the toxicity concerns of metal catalysts. mdpi.com Organocatalysts are generally less expensive, more environmentally benign, and robust. mdpi.com They have been particularly successful in the realm of asymmetric synthesis, with numerous systems providing high enantioselectivity (often >95% ee). mdpi.comrsc.org The primary trade-off can sometimes be lower reaction rates or higher catalyst loadings compared to the most active metal catalysts, although recent research has demonstrated exceptional efficiency even at ppm loadings. rsc.org

A direct comparison of cyanide sources also highlights key differences in efficiency and safety. Traditional protocols using KCN or HCN are highly effective but involve handling extremely toxic reagents. acs.org The use of trimethylsilyl cyanide (TMSCN) is a common alternative, though it is moisture-sensitive and still toxic. nih.govresearchgate.net Modern approaches that generate cyanide in situ electrochemically or use non-toxic sources like ferricyanides or nitromethane represent significant progress in making these syntheses safer and greener. researchgate.netorganic-chemistry.orgrsc.org Studies have shown that the choice of cyanide source and catalyst are deeply intertwined, with some catalysts being ineffective with certain cyanide reagents. For example, one study found KCN to be far superior to TMSCN in a specific uncatalyzed protocol. acs.org

Ultimately, the optimal synthetic route is context-dependent. For large-scale, cost-effective production of a racemic product, a highly efficient metal-catalyzed or electrochemical process might be preferred. For the synthesis of a chiral pharmaceutical intermediate, an enantioselective organocatalytic Strecker reaction would be the method of choice, despite potentially longer reaction times or more complex catalyst preparation. nih.gov

Mechanistic Investigations of Acetonitrile-Mediated Reactions

The acetonitrile moiety in this compound is a key functional group that can participate in a variety of chemical transformations.

Radical Pathways in Cyanomethylation Processes

Cyanomethylation refers to the addition of a cyanomethyl (•CH2CN) group to a substrate. In the context of N-alkylanilines, this can be a method for the synthesis of compounds like this compound itself. The generation of the cyanomethyl radical is typically initiated by a radical initiator from acetonitrile. While no specific studies on the radical reactions of this compound were found, computational studies on metal-free cyanomethylation of other substrates have elucidated plausible mechanisms. For instance, the reaction of aryl alkynoates with acetonitrile in the presence of a peroxide initiator is proposed to proceed via the formation of a cyanomethyl radical. cymitquimica.comresearchgate.net It is conceivable that under radical conditions, the cyanomethyl group of the title compound could be involved in further reactions, or that the aromatic ring could undergo radical substitution, but this remains speculative without experimental data.

Nucleophilic Reactivity of Acetonitrile-Derived Species

The α-carbon to the nitrile group in α-aminonitriles can be deprotonated by a strong base to form a stabilized carbanion. This carbanion is a potent nucleophile and can react with various electrophiles. For instance, the synthesis of substituted α-aminonitriles often proceeds via the nucleophilic attack of a cyanide ion on an iminium species, a key step in the Strecker synthesis. masterorganicchemistry.com While this compound is already an α-aminonitrile, its α-proton could potentially be removed to generate a nucleophilic species for further functionalization, although the acidity of this proton in this specific molecule is not documented. The nucleophilicity of amines, a related functional group, has been studied in acetonitrile, and it is known that steric hindrance plays a significant role. researchgate.net

Role of Acetonitrile in Ritter-Type Amination Reactions

The Ritter reaction is a well-established method for the synthesis of N-substituted amides from nitriles and a source of carbocations, such as alkenes or alcohols in the presence of a strong acid. nih.govtristarintermediates.orgorgsyn.org The reaction proceeds through the nucleophilic attack of the nitrile nitrogen on the carbocation, forming a nitrilium ion intermediate, which is then hydrolyzed. tristarintermediates.org While this compound contains a nitrile group, its participation in a Ritter-type reaction as the nitrile component has not been specifically reported. Theoretically, if a stable carbocation were generated in the presence of this compound, it could potentially react at the nitrile nitrogen. However, the tertiary amine portion of the molecule would likely be protonated under the strongly acidic conditions of a classical Ritter reaction, which could influence the reactivity of the nitrile group.

Intramolecular Rearrangements of Substituted Aminonitriles

Intramolecular rearrangements of aminonitriles can lead to the formation of various heterocyclic structures. For example, studies have shown that β-aminonitriles can undergo stereocontrolled cyclization to form azetidin-2-imines in an acidic medium. bas.bg Similarly, intramolecular cyclization of alkynylheteroaromatic substrates bearing a tethered cyano group can yield fused pyridoheterocycles. nih.gov While no specific intramolecular rearrangement studies for this compound have been found, the presence of the N-ethyl-3-methylphenyl group and the acetonitrile moiety could theoretically allow for cyclization reactions under specific conditions, for instance, via a Friedel-Crafts-type reaction onto the aromatic ring, although this is highly speculative.

Intermolecular Reaction Pathways of this compound

Aminolysis Reactions of Related Nitriles

Aminolysis is a chemical reaction where a molecule is split by an amine. In the context of nitriles, this can involve the addition of an amine to the carbon-nitrogen triple bond. The aminolysis of various esters in acetonitrile has been studied, revealing mechanistic details that are dependent on the substrate and the amine. chemicalbook.comsielc.com More relevant to the nitrile functionality, the reaction of α-aminonitriles with aminothiols has been reported to form dipeptides through a thiazoline (B8809763) intermediate. nih.gov This highlights the electrophilic nature of the nitrile carbon in α-aminonitriles. While no specific aminolysis studies of this compound are available, it is plausible that the nitrile group could react with strong nucleophiles, including amines, under appropriate conditions.

Cyclization Reactions and Heterocycle Formation

α-Aminonitriles, such as this compound, are versatile building blocks for the synthesis of a wide array of nitrogen-containing heterocycles. Their bifunctional nature, possessing both a nucleophilic amine and an electrophilic nitrile carbon (after activation), allows them to participate in various cyclization strategies.

One common approach involves the reaction of the α-aminonitrile with a bifunctional reagent, where one part of the reagent reacts with the amino group and the other part engages the nitrile moiety. For instance, the reaction of α-aminonitriles with reagents containing both an electrophilic and a nucleophilic center can lead to the formation of five- or six-membered rings.

A plausible cyclization pathway for this compound could involve its reaction with a 1,2-dicarbonyl compound, such as glyoxal (B1671930) or a substituted derivative, in an acidic medium. The initial step would be the formation of an iminium ion from the tertiary amine. This would be followed by an intramolecular attack of the enolized dicarbonyl compound onto the iminium ion, and subsequent cyclization involving the nitrile group to form a heterocyclic ring system.

Another potential route for heterocycle formation is through intramolecular cyclization, although this typically requires the presence of another reactive group on the aromatic ring or the ethyl substituent. For example, if a suitable ortho-substituent were present on the 3-methylphenyl ring, an intramolecular cyclization could be triggered to form fused heterocyclic systems.

While specific examples of cyclization reactions involving this compound are not extensively documented in publicly available literature, the general reactivity of α-aminonitriles suggests its utility in the synthesis of various heterocycles. The following table illustrates potential cyclization reactions based on known transformations of analogous compounds.

Table 1: Illustrative Cyclization Reactions for Heterocycle Formation

| Reagent | Proposed Product | Reaction Type |

|---|---|---|

| 1,2-Diketone (e.g., 2,3-butanedione) | Substituted Imidazole (B134444) | Condensation/Cyclization |

| α-Haloketone (e.g., phenacyl bromide) | Substituted Oxazole or Thiazole (B1198619) (with sulfur source) | Condensation/Cyclization |

Hydrolytic Transformations of Related Compounds

The nitrile group of aminonitriles can undergo hydrolysis under either acidic or basic conditions to yield corresponding amides and carboxylic acids. The presence of the α-amino group can influence the rate and conditions of this transformation.

Under acidic conditions, the nitrile nitrogen is protonated, which increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by water. This leads to the formation of a protonated amide, which can then be further hydrolyzed to the carboxylic acid and an ammonium salt.

Basic hydrolysis involves the direct attack of a hydroxide (B78521) ion on the nitrile carbon. This process forms an imidic acid intermediate, which then tautomerizes to an amide. chemrxiv.org With more vigorous conditions, the amide can be further hydrolyzed to a carboxylate salt. chemrxiv.org For N,N-disubstituted α-aminonitriles, the hydrolysis can sometimes be challenging due to steric hindrance around the nitrile group.

A mild protocol for the alkaline hydrolysis of tertiary amides and nitriles has been developed using sodium hydroxide in a mixture of methanol (B129727) and a less polar aprotic solvent like dichloromethane (B109758) or dioxane. researchgate.net This method has been shown to convert nitriles selectively to primary amides under relatively gentle conditions. researchgate.net For instance, benzonitrile (B105546) can be converted to benzamide (B126) in good yield. arkat-usa.org It is plausible that similar conditions could be applied to the hydrolysis of this compound to produce 2-(Ethyl(3-methylphenyl)amino)acetamide. Further hydrolysis to 2-(Ethyl(3-methylphenyl)amino)acetic acid would likely require more forcing conditions.

The expected products of the hydrolysis of this compound are outlined in the following table.

Table 2: Products of Hydrolytic Transformations

| Hydrolysis Product | Chemical Formula | Molar Mass ( g/mol ) |

|---|---|---|

| 2-(Ethyl(3-methylphenyl)amino)acetamide | C₁₁H₁₆N₂O | 192.26 |

The synthesis of the related N-(3-methylphenyl)acetamide has been documented through the reaction of 2-chloro-N-(m-tolyl)acetamide with an amine, indicating the stability and accessibility of the acetamide (B32628) structure. nih.gov Furthermore, the existence of 2-amino-2-(3-methylphenyl)acetic acid suggests that the complete hydrolysis of the aminonitrile to the corresponding amino acid is a feasible transformation. chemicalbook.com

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Ethyl 3 Methylphenyl Amino Acetonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific experimental ¹H NMR and ¹³C NMR data for 2-(Ethyl(3-methylphenyl)amino)acetonitrile are not available in the public domain. A detailed analysis and data table for this section cannot be provided.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

Published research containing the ¹H NMR spectrum and detailed peak assignments for this compound could not be located.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Structural Assignment

Published research containing the ¹³C NMR spectrum and detailed chemical shift assignments for this compound could not be located.

Mass Spectrometry (MS) Techniques

Specific experimental mass spectra and fragmentation data for this compound are not publicly available. A detailed analysis and data table for this section cannot be provided.

Gas Chromatography-Mass Spectrometry (GC-MS) Fragmentation Analysis

No GC-MS fragmentation data for this compound has been found in published literature or spectral databases.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Ion Identification

While the analysis of this compound by LC-MS is mentioned as feasible, specific data identifying the molecular ion peak and its adducts are not available. sielc.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Specific experimental IR and UV-Vis spectra for this compound are not available in the public domain. A detailed analysis and data table for this section cannot be provided.

Vibrational Mode Assignments through Fourier Transform Infrared Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups and vibrational modes within a molecule. The interaction of infrared radiation with the sample results in the absorption of energy at specific frequencies, corresponding to the vibrations of chemical bonds. While specific experimental FT-IR data for this compound is not publicly available in the surveyed literature, a theoretical analysis based on characteristic group frequencies allows for the prediction of its spectral features.

The structure of this compound comprises several key functional groups: a tertiary amine, an aromatic ring, a nitrile group, and aliphatic C-H bonds. Each of these will give rise to characteristic absorption bands in the IR spectrum.

Key Predicted Vibrational Modes:

C≡N Stretch: The nitrile group is expected to exhibit a sharp, medium-intensity absorption band in the region of 2260-2240 cm⁻¹. This peak is highly characteristic and often used for the identification of nitriles.

C-H Stretching (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methyl groups are expected in the 3000-2850 cm⁻¹ range. The doublet often observed around 2930-3000 cm⁻¹ can correspond to asymmetric and symmetric stretching vibrations. researchgate.net

C=C Stretching (Aromatic): The carbon-carbon stretching vibrations within the benzene (B151609) ring will produce a series of bands in the 1600-1450 cm⁻¹ region.

C-N Stretching: The stretching vibration of the C-N bond of the tertiary amine is anticipated to appear in the 1250-1020 cm⁻¹ range.

C-H Bending: Aromatic C-H out-of-plane bending vibrations are found in the 900-675 cm⁻¹ region and are indicative of the substitution pattern on the benzene ring.

An interactive table summarizing the predicted FT-IR vibrational assignments is provided below.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C≡N Stretch | Nitrile | 2260-2240 | Medium, Sharp |

| C-H Stretch | Aromatic | >3000 | Variable |

| C-H Stretch | Aliphatic (Ethyl, Methyl) | 3000-2850 | Medium to Strong |

| C=C Stretch | Aromatic Ring | 1600-1450 | Variable |

| C-N Stretch | Tertiary Amine | 1250-1020 | Medium |

| C-H Bend | Aromatic (Out-of-plane) | 900-675 | Strong |

Electronic Absorption Spectra Analysis using UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The resulting spectrum is characteristic of the conjugated systems present in the molecule.

For this compound, the primary chromophore is the substituted benzene ring. The presence of the amino group (an auxochrome) attached to the phenyl ring is expected to influence the absorption maxima (λmax) and molar absorptivity (ε).

Below is an interactive table outlining the expected electronic transitions for this compound.

| Electronic Transition | Chromophore | Expected Wavelength Range (nm) |

| π → π | Substituted Benzene Ring | 230-280 |

| n → π | Amino Group/Nitrile Group | >280 |

X-ray Crystallography for Solid-State Structure Determination

A search of the crystallographic literature did not yield a reported single-crystal X-ray structure for this compound. Therefore, a detailed discussion of its solid-state structure, including specific bond lengths, angles, and crystal packing, cannot be provided at this time.

In the absence of experimental crystallographic data, computational modeling techniques, such as Density Functional Theory (DFT), could be employed to predict the lowest energy conformation of the molecule. Such calculations would provide theoretical values for bond lengths and angles, offering a model of the molecular geometry. For instance, the structure of a related compound, aminoacetonitrile (B1212223) hydrochloride, has been characterized, revealing details about its polymorphic forms and crystal structure. psu.edu However, direct extrapolation of these findings to this compound is not feasible due to the significant structural differences.

Lack of Publicly Available Research Data Precludes Comprehensive Computational Analysis of this compound

The specified outline for a detailed scientific article requires in-depth research findings, including data from Density Functional Theory (DFT) for geometry optimization, ab initio calculations, theoretical spectroscopic simulations (Infrared, Raman, and UV-Vis), and Frontier Molecular Orbital (FMO) analysis. These analyses are highly specific and can only be reported if they have been performed and published by researchers in the field.

General methodologies for computational chemistry, such as DFT and Time-Dependent DFT (TD-DFT), are well-established for predicting molecular structures, electronic properties, and spectra. Similarly, FMO theory is a standard approach for evaluating a molecule's reactivity. However, the application of these specific theoretical methods to this compound has not been documented in the accessible scientific literature.

Without published studies, it is not possible to provide scientifically accurate data tables for optimized molecular geometry, predicted spectroscopic peaks, or HOMO-LUMO energy values for this particular compound. Generating such an article would require performing original computational research, which is beyond the scope of this response. Therefore, the requested content, structured around detailed computational findings for this compound, cannot be produced at this time due to the absence of the necessary source data.

Computational Chemistry and Theoretical Studies on 2 Ethyl 3 Methylphenyl Amino Acetonitrile

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Computational analysis of 2-(Ethyl(3-methylphenyl)amino)acetonitrile provides significant insights into its chemical behavior. The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites susceptible to electrophilic and nucleophilic attack.

In a typical MEP map of an N-aryl-N-alkylaminoacetonitrile like this compound, distinct regions of varying electrostatic potential are observed. The regions of negative potential, often colored red or yellow, indicate electron-rich areas and are prone to electrophilic attack. Conversely, blue or green areas represent positive potential, indicating electron-deficient regions that are susceptible to nucleophilic attack.

For this compound, the most significant region of negative electrostatic potential is expected to be localized around the nitrogen atom of the nitrile group due to its high electronegativity and the presence of a lone pair of electrons. journaleras.com The nitrogen atom of the amino group and the π-system of the m-toluidine (B57737) ring also contribute to the electron-rich character of the molecule, though to a lesser extent. journaleras.com The presence of the electron-donating ethyl and methyl groups on the aromatic ring further enhances the electron density of the ring system.

Regions of positive potential are anticipated around the hydrogen atoms of the ethyl and methyl groups, as well as the hydrogen atoms on the aromatic ring. These sites are less likely to participate in reactions unless under strongly basic conditions. The carbon atom of the nitrile group, being bonded to the highly electronegative nitrogen, will exhibit a partial positive charge, making it a potential site for nucleophilic attack, although the primary reactive site for nucleophiles is generally the nitrile nitrogen itself under certain reaction conditions.

Theoretical Studies on Reaction Mechanisms and Transition States

Theoretical studies on the reaction mechanisms involving this compound are crucial for understanding its formation and reactivity. Computational models can elucidate the intricate details of reaction pathways, including the structures of transition states and the energetics of each step.

Energy Profiles of Plausible Synthetic Pathways

Two primary synthetic routes to this compound can be envisaged and their energy profiles studied computationally:

Nucleophilic Substitution: This pathway involves the reaction of N-ethyl-3-methylaniline with a haloacetonitrile, such as chloroacetonitrile (B46850) or bromoacetonitrile. This is a classic SN2 reaction where the amino nitrogen acts as the nucleophile. libretexts.orgchemguide.co.uk

Illustrative Energy Profile Data for Nucleophilic Substitution

| Step | Species | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | Reactants (N-ethyl-3-methylaniline + Chloroacetonitrile) | 0 |

| 2 | Transition State | +20 to +25 |

| 3 | Products (this compound + HCl) | -10 to -15 |

Note: These values are hypothetical and based on typical SN2 reactions involving amines.

Strecker-type Synthesis: A variation of the Strecker synthesis is another plausible route. studysmarter.co.ukmasterorganicchemistry.comalgoreducation.com This would involve the reaction of 3-methylbenzaldehyde (B113406) with ethylamine (B1201723) to form an imine, followed by the addition of a cyanide source like hydrogen cyanide. wikipedia.org

The energy profile for this multi-step reaction is more complex. The initial formation of the imine from the aldehyde and amine has its own energy barrier. The subsequent nucleophilic attack of the cyanide ion on the imine carbon also proceeds through a transition state. masterorganicchemistry.com Hydrolysis of the resulting aminonitrile, if the synthesis were targeting the corresponding amino acid, would add further steps, but for the synthesis of this compound, the reaction stops at the aminonitrile stage. masterorganicchemistry.comwikipedia.org

Illustrative Energy Profile Data for Strecker-type Synthesis

| Step | Species | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | Reactants (3-methylbenzaldehyde + Ethylamine) | 0 |

| 2 | Imine Intermediate | -5 to -10 |

| 3 | Transition State (Cyanide addition) | +5 to +10 (relative to imine) |

| 4 | Product (this compound) | -20 to -30 (relative to reactants) |

Note: These values are hypothetical and based on the general mechanism of the Strecker synthesis.

Solvent Effects on Reaction Energetics and Mechanisms

The choice of solvent can significantly influence the energetics and mechanism of the synthesis of this compound. aiche.org Computational models, such as the Polarizable Continuum Model (PCM), are often employed to simulate these solvent effects. acs.org

For the nucleophilic substitution pathway, polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF) are typically used. These solvents can solvate the transition state, which is more polar than the reactants, thereby lowering the activation energy and accelerating the reaction rate. aiche.orgmdpi.com In contrast, polar protic solvents might solvate the amine nucleophile through hydrogen bonding, which could slightly increase the activation barrier. acs.orgnih.gov

Illustrative Solvent Effects on Activation Energy for Nucleophilic Substitution

| Solvent | Dielectric Constant | Relative Activation Energy |

|---|---|---|

| Gas Phase | 1 | High |

| Toluene | 2.4 | Moderate-High |

| Acetonitrile | 37.5 | Low |

| Dimethylformamide (DMF) | 38.3 | Low |

Note: This table illustrates the general trend of decreasing activation energy with increasing solvent polarity for SN2 reactions.

In the Strecker-type synthesis , the solvent's role is equally critical. The formation of the imine intermediate involves a dehydration step, which can be favored by solvents that can effectively solvate water. The subsequent addition of the cyanide ion is the addition of a charged nucleophile, which is generally favored by polar solvents that can stabilize the charged species involved in the transition state.

Computational studies allow for the systematic investigation of a wide range of solvents to identify the optimal medium for maximizing the reaction yield and rate, providing a powerful tool for process optimization. aiche.org

Role of 2 Ethyl 3 Methylphenyl Amino Acetonitrile As a Synthetic Intermediate and Precursor in Advanced Organic Synthesis

Potential as a Precursor in the Synthesis of Nitrogen-Containing Heterocycles

The dual functionality of α-aminonitriles makes them attractive precursors for the synthesis of nitrogen-containing heterocycles. The nitrile group can participate in cyclization reactions, either through its carbon or nitrogen atom, while the amino group provides a key nitrogen atom for the heterocyclic core.

Pyrrole (B145914) and Imidazole (B134444) Derivatives

The synthesis of pyrrole and imidazole rings often involves the reaction of α-aminoketones or their equivalents with various reagents. While no direct synthesis of these heterocyles from 2-(Ethyl(3-methylphenyl)amino)acetonitrile is documented, one could postulate its conversion to an α-aminoketone intermediate. Hydrolysis of the nitrile group followed by decarboxylation is a potential, albeit indirect, route.

For imidazole synthesis, methods like the Markwald synthesis utilize α-amino ketones reacting with thiocyanates. orgsyn.org Theoretically, if this compound were converted to the corresponding α-amino ketone, it could serve as a precursor in such reactions.

Pyridine (B92270) and Pyrimidine (B1678525) Scaffolds

The construction of pyridine and pyrimidine rings typically involves the condensation of 1,3-dicarbonyl compounds or their synthetic equivalents with an appropriate nitrogen source. Current time information in St Louis, MO, US.orgsyn.org The direct involvement of this compound in these syntheses is not described in the literature. Its structure does not readily lend itself to the common synthetic pathways for these six-membered heterocycles without significant prior functional group manipulation.

Fused Heterocyclic Systems

The Thorpe-Ziegler reaction, an intramolecular cyclization of dinitriles, is a classic method for forming cyclic ketones, which can be precursors to fused heterocyclic systems. wikipedia.orgresearchgate.net For this compound to be utilized in such a reaction, it would first need to be coupled with another molecule containing a nitrile group, creating a dinitrile intermediate suitable for intramolecular cyclization. This highlights its potential role as a building block rather than a direct precursor to fused systems.

Postulated Role as a Building Block for Complex Amine and Nitrile Derivatives

The reactivity of the nitrile group and the secondary amine allows for the theoretical synthesis of more complex molecules.

The nitrile group can be hydrolyzed to a carboxylic acid, leading to the formation of N-ethyl-N-(m-tolyl)glycine, a substituted amino acid. orgsyn.org This transformation converts the aminonitrile into a valuable precursor for peptide synthesis or further derivatization.

Furthermore, the nitrile group can undergo addition reactions with organometallic reagents (e.g., Grignard reagents) to form ketones after hydrolysis of the intermediate imine. This would introduce a new carbon-carbon bond and a versatile ketone functionality.

Theoretical Applications in the Derivatization of Anilines and Alkylamines

The structure of this compound itself represents a derivatized m-toluidine (B57737) (an aniline (B41778) derivative) and a derivatized ethylamine (B1201723) (an alkylamine). Its synthesis, typically from m-toluidine, formaldehyde (B43269), and cyanide (a Strecker-type reaction), is a prime example of aniline derivatization.

Further reaction at the secondary amine, for instance, through acylation or alkylation, would represent an additional layer of derivatization, although this could be competitive with reactions at the nitrile group depending on the chosen reagents and conditions.

Speculative Role in the Preparation of Advanced Pharmaceutical Precursors

While this compound is listed in chemical inventories and has been noted in toxicological and environmental assessments, its specific use as an intermediate in the synthesis of named pharmaceutical compounds is not detailed in the public domain. vdoc.pubepa.govepa.gov Its structural motifs, however, are present in various biologically active molecules. For instance, substituted anilines and amino acid derivatives are common features in drug candidates. The potential to convert this compound into N-aryl glycines or other complex amines suggests its utility in generating libraries of compounds for drug discovery. nih.gov

Precursors to Thiazole-Containing Structures

While direct, documented examples of this compound being used to synthesize thiazoles are not prevalent in readily available literature, its chemical structure strongly suggests its potential as a precursor for such heterocycles through established synthetic routes like the Cook-Heilbron thiazole (B1198619) synthesis. This method facilitates the formation of 5-aminothiazoles from the reaction of α-aminonitriles with reagents such as carbon disulfide, dithioacids, or isothiocyanates under mild conditions. wikipedia.orgnih.gov

The reaction of an α-aminonitrile with carbon disulfide, for instance, proceeds through a mechanism involving the nucleophilic attack of the amino nitrogen on the carbon of carbon disulfide, followed by an intramolecular cyclization where the sulfur attacks the nitrile carbon. wikipedia.org Tautomerization of the resulting intermediate leads to the aromatic 5-aminothiazole. wikipedia.org

Proposed Synthesis of a Thiazole Derivative:

A plausible synthetic pathway for a thiazole derivative starting from this compound is outlined below. The reaction with carbon disulfide would be expected to yield a 5-(ethyl(3-methylphenyl)amino)-thiazole-2-thiol.

Table 1: Proposed Reaction for Thiazole Synthesis

| Reactant | Reagent | Proposed Product | Reaction Type |

|---|

This proposed transformation highlights the utility of the aminonitrile moiety in constructing the thiazole ring. The amino group acts as the initial nucleophile, and the nitrile group participates in the crucial cyclization step.

Furthermore, α-aminonitriles are known to be key intermediates in the synthesis of various heterocycles, including imidazoles and thiadiazoles, underscoring their broad applicability in heterocyclic chemistry. acs.org The reaction of α-aminonitriles with aminothiols like cysteine can lead to the formation of thiazolidine (B150603) structures, which are precursors to peptides. nih.govmdpi.com

Intermediate in Analogous Compound Synthesis

The chemical functionalities present in this compound allow for its use as an intermediate in the synthesis of various analogous compounds through transformations of the nitrile group and the aromatic ring.

Nitrile Group Transformations:

The nitrile group is a versatile functional group that can be converted into several other moieties, providing access to a range of compound classes. researchgate.net

Hydrolysis to Carboxylic Acids: The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding α-(ethyl(3-methylphenyl)amino)acetic acid. This transformation is a fundamental step in the Strecker synthesis of amino acids. wikipedia.orgmasterorganicchemistry.com The resulting amino acid can then be used in peptide synthesis or as a building block for other complex molecules.

Reduction to Amines: The nitrile group can be reduced to a primary amine, yielding N¹-ethyl-N¹-(3-methylphenyl)ethane-1,2-diamine. This transformation is typically achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. researchgate.net The resulting diamine is a valuable synthon for the preparation of ligands, polymers, and other nitrogen-containing compounds. nih.gov

Table 2: Potential Transformations of the Nitrile Group

| Transformation | Reagents | Product Class |

|---|---|---|

| Hydrolysis | H₃O⁺ or OH⁻ | α-Amino acid |

Aromatic Ring Functionalization:

The 3-methylphenyl group can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various substituents onto the aromatic ring. The ethylamino and cyanomethyl groups will influence the position of substitution.

Design Principles for Utilizing the Aminonitrile Moiety in Synthetic Transformations

The aminonitrile moiety is a key functional group that imparts versatile reactivity to this compound, making it a valuable tool in synthetic organic chemistry. The design of synthetic transformations utilizing this moiety is based on several key principles that exploit its inherent electronic and structural features. mdpi.com

Dual Nucleophilic and Electrophilic Nature:

The aminonitrile group possesses both a nucleophilic nitrogen atom and an electrophilic nitrile carbon.

Nucleophilic Amine: The tertiary amine in this compound can act as a nucleophile or a base. This reactivity is fundamental in reactions like the initial step of the Cook-Heilbron thiazole synthesis, where the amine attacks an electrophilic sulfur-containing reagent. wikipedia.org

Electrophilic Nitrile: The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. This is a key step in the hydrolysis of the nitrile to a carboxylic acid or its reduction to an amine. wikipedia.orgresearchgate.net In the context of heterocycle synthesis, intramolecular nucleophilic attack on the nitrile carbon, as seen in thiazole formation, is a powerful strategy. wikipedia.org

α-Carbon Acidity and Carbanion Formation:

The hydrogen atom on the carbon α to the nitrile group can be deprotonated by a strong base to form a stabilized carbanion. This carbanion is a potent nucleophile that can participate in various carbon-carbon bond-forming reactions, such as alkylations and additions to carbonyl compounds. This "umpolung" (polarity inversion) of the α-carbon's reactivity is a cornerstone of aminonitrile chemistry.

Table 3: Reactive Sites of the Aminonitrile Moiety

| Site | Chemical Character | Potential Reactions |

|---|---|---|

| Amino Nitrogen | Nucleophilic / Basic | Acylation, Alkylation, Reaction with electrophiles (e.g., CS₂) |

| Nitrile Carbon | Electrophilic | Hydrolysis, Reduction, Nucleophilic addition, Cyclization |

Strategic Use in Multicomponent Reactions:

α-Aminonitriles are frequently employed in multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product. The Strecker synthesis is a classic example of a three-component reaction that produces α-aminonitriles. wikipedia.org These compounds can then be used in subsequent transformations, demonstrating the efficiency of building molecular complexity from simple precursors.

Future Research Directions and Emerging Trends in the Study of 2 Ethyl 3 Methylphenyl Amino Acetonitrile

Development of Novel and Sustainable Synthetic Approaches

The traditional synthesis of α-aminonitriles like 2-(Ethyl(3-methylphenyl)amino)acetonitrile is dominated by the Strecker reaction, a multicomponent condensation that has been a cornerstone of organic chemistry for over a century. mdpi.com However, emerging research trends are focused on evolving this classic reaction into a more sustainable and efficient process. The future direction points towards minimizing waste, avoiding hazardous reagents, and improving energy efficiency.

A primary area of development is the design of advanced, recyclable catalysts. While classic methods may use soluble catalysts that are difficult to recover, future approaches will likely favor heterogeneous catalysts. Examples include nanostructured silicate (B1173343) catalysts and metal-organic frameworks (MOFs), which offer high catalytic activity and can be easily separated from the reaction mixture for reuse. nih.govacs.org For instance, the Cr-MIL-101-SO₃H catalyst, a MOF containing both Lewis and Brønsted acid sites, has shown high efficiency in α-aminonitrile synthesis under solvent-free conditions at room temperature. acs.org The development of chiral organocatalysts that can be grafted onto 2D materials like graphene is another promising avenue, aiming to produce specific stereoisomers of aminonitrile derivatives sustainably. mdpi.com

Furthermore, there is a strong trend towards greener reaction conditions. This includes the use of water as a solvent, which is environmentally benign, or eliminating solvents altogether. acs.org Photocatalytic methods, which use visible light to drive reactions, represent another frontier, offering mild conditions and high functional group tolerance for direct C(sp³)–H cyanation, an alternative route to aminonitriles. organic-chemistry.org

| Approach | Catalyst Example | Key Advantages |

| Heterogeneous Catalysis | Metal-Organic Frameworks (e.g., Cr-MIL-101-SO₃H) | Recyclability, high efficiency, solvent-free conditions. acs.org |

| Organocatalysis | Thiourea, Succinic Acid | Metal-free, mild conditions, potential for asymmetry. mdpi.com |

| Green Solvents | Water | Environmentally benign, potential for biomimetic synthesis. |

| Photocatalysis | Eosin Y (as a photosensitizer) | Mild reaction conditions, high functional group tolerance, alternative reaction pathways. organic-chemistry.org |

Advanced Mechanistic Elucidation using State-of-the-Art Techniques

A deeper understanding of reaction mechanisms is crucial for optimizing synthetic protocols and designing more efficient catalysts. For this compound, future research will move beyond classical kinetic studies to employ state-of-the-art analytical and computational techniques for more detailed mechanistic elucidation.

The integration of in-line and real-time monitoring tools, particularly within continuous flow systems, will be pivotal. Spectroscopic techniques such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy can be coupled directly to a reactor to observe the formation and consumption of intermediates as the reaction progresses. This provides a dynamic picture of the reaction pathway, helping to identify rate-limiting steps and transient species.

Computational chemistry will play an increasingly important role in complementing experimental work. nih.gov Density Functional Theory (DFT) calculations can be used to model the entire reaction coordinate for the formation of this compound. This allows researchers to calculate the energy of transition states and intermediates, evaluate different proposed mechanisms, and understand the precise role of the catalyst in lowering activation barriers. nih.gov Such theoretical calculations can predict the reactivity of substituted analogues and guide the rational design of catalysts with enhanced activity and selectivity.

Exploration of New Chemical Transformations and Reactivity Patterns

The synthetic utility of this compound is defined by the reactivity of its functional groups: the tertiary amine, the aromatic ring, and the α-aminonitrile moiety. While its role as a precursor to α-amino acids via nitrile hydrolysis is well-established, future research will focus on unlocking new and more diverse reactivity patterns. enamine.net

The α-aminonitrile group is exceptionally versatile. It can act as a "masked" iminium ion equivalent or, upon deprotonation of the α-carbon, as a stabilized acyl anion equivalent. uni-mainz.de This dual reactivity allows for its use in the synthesis of complex nitrogen-containing heterocycles and natural product scaffolds like benzylisoquinoline alkaloids. uni-mainz.de Future studies on this compound will likely explore these pathways to generate novel molecular architectures.

Furthermore, the nitrile group itself is a hub for various transformations beyond simple hydrolysis. Its reaction with aminothiols to form thiol-containing peptides and thiazolines presents a fascinating avenue for creating complex biomimetic structures. nih.gov Other potential transformations include reduction to a primary amine, creating a 1,2-diamine structure, or its participation in cycloaddition reactions to build intricate ring systems. mdpi.com

| Functional Group Moiety | Potential Transformation | Resulting Structure |

| α-Aminonitrile (as acyl anion) | Reaction with electrophiles | Ketones, substituted amines |

| α-Aminonitrile (as iminium ion) | Reaction with nucleophiles | Substituted amines |

| Nitrile Group | Reaction with aminothiols | Thiazolines, peptide-like structures nih.gov |

| Nitrile Group | Reduction (e.g., with LiAlH₄) | 1,2-Diamines mdpi.com |

| Nitrile Group | Hydrolysis | α-Amino acids mdpi.com |

Integration with Flow Chemistry and Automated Synthesis Methodologies

The transition from traditional batch synthesis to continuous flow chemistry is a major trend in modern organic synthesis, offering significant advantages in terms of safety, efficiency, reproducibility, and scalability. rsc.org The synthesis of this compound and its derivatives is well-suited for this technological shift. Flow reactors provide superior control over reaction parameters such as temperature, pressure, and mixing, which can lead to higher yields and purities. rsc.org

The true potential of this technology is realized when combined with automation. Automated flow synthesis systems can perform multi-step reactions and purifications in a continuous, unattended sequence. uib.no This is particularly valuable for creating libraries of derivatives of this compound. By systematically varying the starting materials (e.g., different aldehydes or amines in a Strecker-type synthesis), researchers can rapidly generate hundreds of unique analogues for screening in drug discovery or materials science applications. This automated approach accelerates the discovery process, allowing for faster optimization of compounds with desired properties. uib.no

Computational Design of Derivatives with Tailored Reactivity

The future of chemical synthesis lies not just in making molecules, but in designing them with specific functions from the ground up. For this compound, computational chemistry is poised to become an indispensable tool for designing derivatives with tailored reactivity. This in silico approach can significantly reduce the time and resources spent on trial-and-error experimentation.

One powerful method is the use of Quantitative Structure-Activity Relationship (QSAR) models. mdpi.com By building a mathematical model that correlates the structural features (descriptors) of a series of aminonitrile derivatives with their observed reactivity or catalytic performance, researchers can predict the properties of new, unsynthesized compounds. nih.gov This allows for the virtual screening of large libraries of potential molecules to identify the most promising candidates for synthesis.

Moreover, in silico catalyst design is an emerging frontier. researchgate.net Computational methods can be used to design novel ligands or organocatalysts specifically for the synthesis of derivatives of this compound. By modeling the interaction between the catalyst and the substrates at the transition state, chemists can rationally modify the catalyst's structure to enhance stereoselectivity or reaction rate, moving towards a truly predictive and design-oriented approach to synthesis. mdpi.comresearchgate.net

Potential for Functional Material Development based on Structural Analogues

The unique bifunctional nature of the α-aminonitrile scaffold presents significant opportunities for the development of novel functional materials. Research is emerging that utilizes aminonitrile chemistry as a basis for creating advanced polymers and frameworks.

A particularly promising direction is the synthesis of Organic Polymeric Networks (OPNWs) and Covalent Organic Frameworks (COFs) through poly-Strecker reactions. rsc.org By using monomers with multiple aldehyde and amine functionalities (structural analogues of the precursors to this compound), it is possible to construct robust, porous materials in a single step. rsc.org These materials, which contain repeating α-aminonitrile units, are metal-free and possess high thermal and chemical stability. Their inherent porosity and the presence of functional amino and cyano groups make them attractive candidates for applications in gas storage, separation, and heterogeneous catalysis. rsc.org

Furthermore, the ability of aminonitriles to act as bifunctional linkers or to polymerize through reactions involving the nitrile group opens up possibilities for new classes of polymers. enamine.netnih.gov For example, the thermal polymerization of aminomalononitrile, an HCN trimer, yields conjugated heterocyclic systems. nih.gov By designing structural analogues of this compound with additional polymerizable groups, researchers could create functional polymers with unique electronic, optical, or mechanical properties.

常见问题

Basic: What synthetic routes are effective for preparing 2-(Ethyl(3-methylphenyl)amino)acetonitrile, and how can purity be optimized?

Methodological Answer:

A common approach involves nucleophilic substitution or condensation reactions. For example, equimolar reactants (e.g., ethyl chloroacetate and substituted amines) can be refluxed in dry acetonitrile with anhydrous potassium carbonate as a base . Post-reaction, purification via column chromatography (silica gel, gradient elution) is recommended to isolate the product. Yield optimization requires strict anhydrous conditions, controlled temperature (60–80°C), and inert atmosphere. Purity can be confirmed by HPLC (λmax ~255 nm) or LC-MS .

Advanced: How can SHELX software address challenges in crystallographic refinement for this compound?

Methodological Answer:

SHELXL is widely used for small-molecule refinement due to its robust handling of disorder, twinning, and high-resolution data. For this compound, key steps include:

- Disorder modeling : Use PART and SUMP commands to resolve overlapping atomic positions.

- Hydrogen placement : Apply HFIX constraints based on geometric parameters (e.g., C–H distances: 0.93–0.97 Å) .

- Validation : Cross-check R1/wR2 residuals (<5%) and ADP consistency. SHELX’s integration with OLEX2 or WinGX enhances visualization of π-stacking or hydrogen-bonding networks .

Basic: Which spectroscopic techniques are critical for structural characterization?

Methodological Answer:

- NMR : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) identifies ethyl, methylphenyl, and nitrile groups. Look for δ ~3.5 ppm (CH₂CN) and δ ~2.3 ppm (Ar–CH₃) .

- IR : Stretching bands at ~2250 cm⁻¹ confirm the nitrile group. Aromatic C–H stretches appear at ~3000–3100 cm⁻¹.

- Mass Spectrometry : ESI-MS or HRMS validates molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .

Advanced: How does the nitrile group influence coordination chemistry, and what experimental evidence supports this?

Methodological Answer:

The nitrile’s lone pair enables ligand behavior in transition metal complexes. For example:

- Iron(III) Coordination : In [FeCl₃(C₁₂H₁₈N₄)]·0.5CH₃OH, the nitrile remains uncoordinated, but the ethylamino group binds facially to Fe(III), forming a distorted octahedron. EXAFS or single-crystal XRD (bond lengths: Fe–N ~2.10 Å) confirms geometry .

- Reactivity : Nitrile’s electron-withdrawing effect lowers pKa of adjacent NH groups, enhancing ligand basicity. Titration (pH vs equivalents) or DFT calculations (NBO analysis) quantify this effect .

Basic: What reaction parameters critically impact synthesis yield?

Methodological Answer:

- Solvent Choice : Polar aprotic solvents (e.g., acetonitrile) improve nucleophilicity and stabilize intermediates .

- Catalyst : Triethylamine (0.02 mol) enhances reaction rates by scavenging HCl.

- Temperature : Reflux (60–80°C) balances kinetics and side-product suppression. Lower temperatures (<40°C) risk incomplete conversion .

Advanced: How can computational methods predict electronic properties, and how do they align with experimental data?

Methodological Answer:

- DFT Calculations : Use Gaussian09/B3LYP/6-311G(d,p) to optimize geometry and compute HOMO-LUMO gaps. Compare with UV-Vis λmax (e.g., 255 nm) for validation .

- Molecular Dynamics : Simulate solvent interactions (acetonitrile vs methanol) to predict solubility. Experimental validation via gravimetric analysis (mg/mL) .

- Docking Studies : For biological applications, AutoDock Vina models interactions with targets (e.g., JNK inhibitors). Validate via IC50 assays .

Basic: How should researchers handle discrepancies in crystallographic data interpretation?

Methodological Answer:

- Data Filtering : Apply I/σ(I) > 2.0 and Rint < 0.05 to exclude weak reflections .

- Twinned Data : Use CELL_NOW or TWINABS to deconvolute overlapping peaks in monoclinic systems (e.g., space group C2/c) .

- Validation Tools : PLATON’s ADDSYM checks for missed symmetry, while CheckCIF flags steric clashes .

Advanced: What strategies resolve contradictions in reaction mechanism hypotheses?

Methodological Answer:

- Kinetic Isotope Effects (KIE) : Compare kH/kD for proton-transfer steps using deuterated reagents.

- Trapping Intermediates : Quench reactions at 50% conversion and isolate intermediates via flash chromatography. Characterize via IR/NMR .

- Computational Mapping : IRC (Intrinsic Reaction Coordinate) calculations in Gaussian09 identify transition states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes